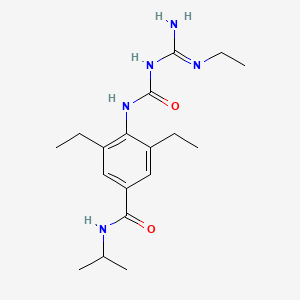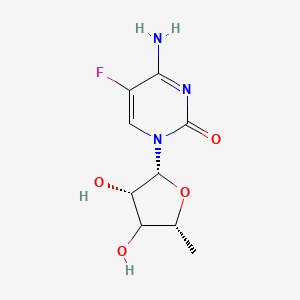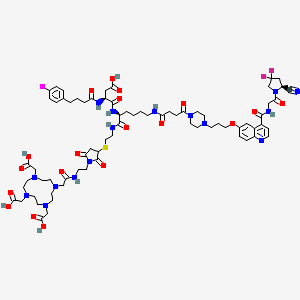
Fsdd1I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fsdd1I is an albumin-binding fibroblast activation protein ligand. This compound can be labeled with gallium-68 and lutetium-177 for single photon emission computed tomography imaging . It is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Analyse Chemischer Reaktionen
Fsdd1I undergoes various chemical reactions, including labeling with gallium-68 and lutetium-177 . These reactions are essential for its application in single photon emission computed tomography imaging. The compound’s structure allows it to bind with albumin and fibroblast activation protein, facilitating its use in imaging techniques .
Wissenschaftliche Forschungsanwendungen
Fsdd1I has several scientific research applications:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Helps in studying fibroblast activation protein and its role in different biological processes.
Industry: Employed in the development of new imaging agents and diagnostic tools.
Wirkmechanismus
Fsdd1I exerts its effects by binding to albumin and fibroblast activation protein . This binding facilitates its use in imaging techniques, allowing for precise tumor staging, characterization, and detection . The molecular targets and pathways involved include the fibroblast activation protein and albumin-binding sites .
Vergleich Mit ähnlichen Verbindungen
Fsdd1I is unique due to its ability to bind with both albumin and fibroblast activation protein. Similar compounds include Fsdd0I and Fsdd3I, which are also used for imaging fibroblast activation protein . this compound stands out due to its specific binding properties and effectiveness in single photon emission computed tomography imaging .
Eigenschaften
Molekularformel |
C72H97F2IN16O19S |
|---|---|
Molekulargewicht |
1687.6 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1 |
InChI-Schlüssel |
OFJWGXMCPVRJFO-QHOCKTQCSA-N |
Isomerische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
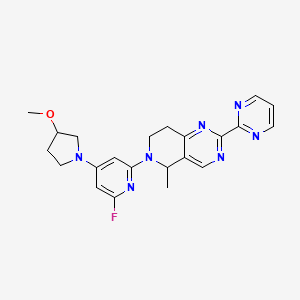
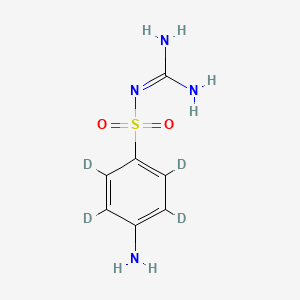

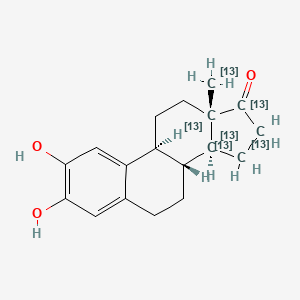
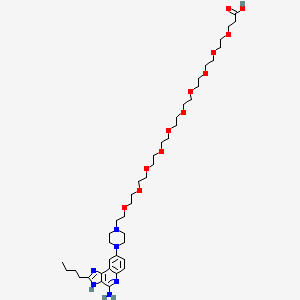
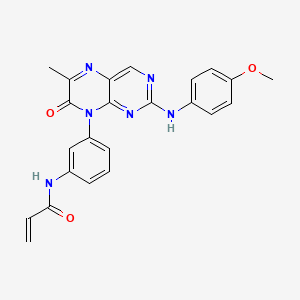

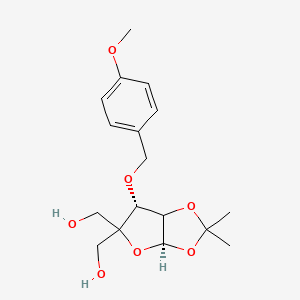
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


